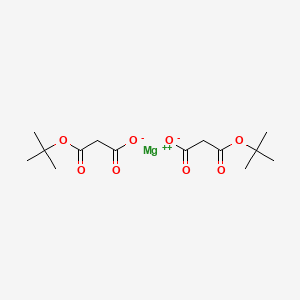
Thymidine, 3'-deoxy-3'-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- is a modified nucleoside analog. This compound is derived from thymidine, a pyrimidine deoxynucleoside, which is a fundamental building block of DNA. The modification involves the addition of a triazole ring at the 3’ position, which can significantly alter its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) and involves the reaction of an azide with an alkyne to form the triazole ring . The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like sodium ascorbate, and the reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) or water.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to increase yield and purity, as well as implementing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under certain conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the triazole ring under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can yield various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- involves its incorporation into DNA, where it can interfere with DNA replication and transcription. The triazole ring can interact with various enzymes involved in DNA synthesis, such as thymidine kinase, thereby inhibiting their activity . This can lead to the termination of DNA chain elongation, making it a potential antiviral agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azidothymidine (AZT): Another modified nucleoside analog with potent antiviral properties.
3’-Deoxy-3’-(4-substituted-1,2,3-triazol-1-yl)-thymidine: Similar compounds with different substituents on the triazole ring.
Uniqueness
Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- is unique due to the presence of the dicarboxy triazole ring, which can significantly alter its chemical and biological properties compared to other nucleoside analogs. This modification can enhance its stability and potentially improve its antiviral activity.
Eigenschaften
CAS-Nummer |
127479-70-3 |
|---|---|
Molekularformel |
C14H15N5O8 |
Molekulargewicht |
381.30 g/mol |
IUPAC-Name |
1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]triazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C14H15N5O8/c1-5-3-18(14(26)15-11(5)21)8-2-6(7(4-20)27-8)19-10(13(24)25)9(12(22)23)16-17-19/h3,6-8,20H,2,4H2,1H3,(H,22,23)(H,24,25)(H,15,21,26)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
XMVVWLLRTUNWFT-XLPZGREQSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=C(N=N3)C(=O)O)C(=O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=C(N=N3)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




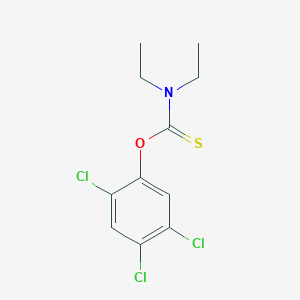

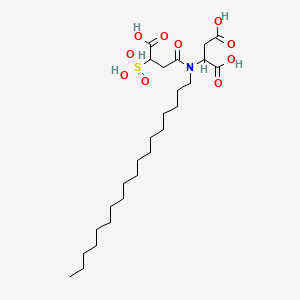

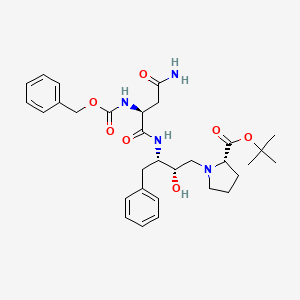

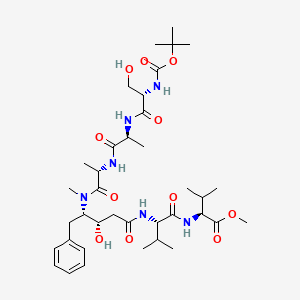
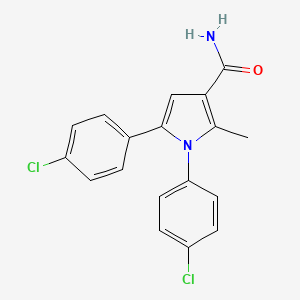
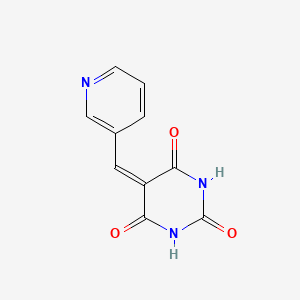
![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)
